5-[(diethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide
Overview
Description
5-[(diethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide is a useful research compound. Its molecular formula is C17H21N3O4S and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.12527733 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolism and Transformation in Biological Systems
Studies have investigated the metabolism and transformation of related compounds in biological systems, such as the transformation of metoclopramide in rabbits. This research has identified several transformation products in the urine, including the identification of compounds resulting from oxidation, deethylation, and rupture of the acid amide bond, alongside conjugates like N4-glucuronide and N4-sulfonate as major urinary constituents (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).
Anticancer Applications
A notable application of structurally similar compounds is in the field of anticancer research. For instance, derivatives containing the phenylaminosulfanyl moiety have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines. Compounds have displayed potent cytotoxic activity, with specific derivatives showing remarkable activity and low toxicity in normal human kidney cells. This research highlights the potential of these compounds as agents against various cancer types (Ravichandiran et al., 2019).
Receptor Binding Studies
Research into receptor binding properties has shown that certain derivatives can be potent and selective antagonists for specific receptors, such as the 5-HT6 receptor. These studies are crucial for understanding the therapeutic potential of these compounds in treating cognitive deficits by influencing neurotransmission (Boess et al., 1998).
Pharmacokinetic Studies
Pharmacokinetic studies have been conducted to understand the metabolism and structure of related compounds in various species, including humans. These studies involve the separation, quantification, and structural determination of metabolites found in urine and plasma. Understanding the pharmacokinetics is essential for developing therapeutic applications and assessing the safety profile of these compounds (Sugnaux & Benakis, 1978).
Electrophysiological Activity
Investigations into the cardiac electrophysiological activity of N-substituted imidazolylbenzamides have identified compounds with class III electrophysiological activity. These studies suggest potential applications in treating arrhythmias by modulating cardiac electrophysiological properties (Morgan et al., 1990).
Spectroscopy and Hydrogel Applications
Spectroscopic analysis of chitosan-glibenclamide hydrogels has provided insights into the structural characteristics and interactions within hydrogels. This research aids in the development of drug delivery systems and the understanding of molecular interactions within hydrogels (Delgadillo-Armendariz, Rangel-Vázquez, & García-Castañón, 2014).
Properties
IUPAC Name |
5-(diethylsulfamoyl)-2-methoxy-N-pyridin-2-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-4-20(5-2)25(22,23)13-9-10-15(24-3)14(12-13)17(21)19-16-8-6-7-11-18-16/h6-12H,4-5H2,1-3H3,(H,18,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEODXPVODQXXIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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